

Physicochemical properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B161296

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** (CAS No: 1707-67-1). This heterocyclic compound is a subject of interest in medicinal chemistry due to the broad biological activities associated with the imidazole scaffold. This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of its synthesis workflow to support further research and development.

Core Physicochemical Properties

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a yellowish powder that is insoluble in water^[1]. Its stability under standard room temperature conditions makes it a practical intermediate for various synthetic applications^[1].

Quantitative Data Summary

The key physicochemical parameters for **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Identifiers		
IUPAC Name	2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole	[2]
CAS Number	1707-67-1	[1]
Molecular Formula	C ₂₁ H ₁₅ CIN ₂	[1] [2]
Molecular Weight	330.816 g/mol	[1]
Physical Properties		
Appearance	Yellowish powder	[1]
Melting Point	197 °C / 212-214 °C	[1] [3]
Boiling Point	534.8 °C at 760 mmHg	[1]
Density	1.23 g/cm ³	[1]
Flash Point	307.8 °C	[1]
Water Solubility	Insoluble	[1]
Chemical Properties		
pKa (Predicted)	11.09 ± 0.12	[1]
logP	6.06410	[1]
XLogP3	5.7	[1] [2]
Hydrogen Bond Donor	1	[1]
Hydrogen Bond Acceptor	1	[1]
Rotatable Bond Count	3	[1]
Refractive Index	1.645	[1]
Polar Surface Area	28.68 Å ²	[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of substituted triphenyl-imidazoles, which are representative of the target compound.

Synthesis Protocol: One-Pot Condensation

The synthesis of 2,4,5-trisubstituted imidazoles is commonly achieved through a one-pot condensation reaction. The following protocol is adapted from the synthesis of the structurally similar 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[4][5].

Materials:

- Benzil (1,2-diphenylethane-1,2-dione)
- 2-Chlorobenzaldehyde
- Ammonium Acetate
- Glacial Acetic Acid
- Ethanol (for recrystallization)
- 5% Ammonium Hydroxide solution or Sodium Carbonate solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid[4].
- Heat the reaction mixture to reflux for 3-5 hours on an oil bath with continuous stirring[4][5].
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing 300 mL of cold water to precipitate the crude product[4][5].

- Filter the resulting solid using a Buchner funnel.
- Neutralize the filtrate with a 5% ammonium hydroxide or sodium carbonate solution to precipitate any remaining product[4][5].
- Filter the second crop of the product and combine it with the first.
- Wash the crude product with water and then with a suitable solvent like toluene to remove impurities[5].
- Purify the final compound by recrystallization from absolute ethanol to yield the crystalline product[4].

Characterization Methodologies

The structure and purity of the synthesized **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** are confirmed using standard spectroscopic and chromatographic techniques[3][4].

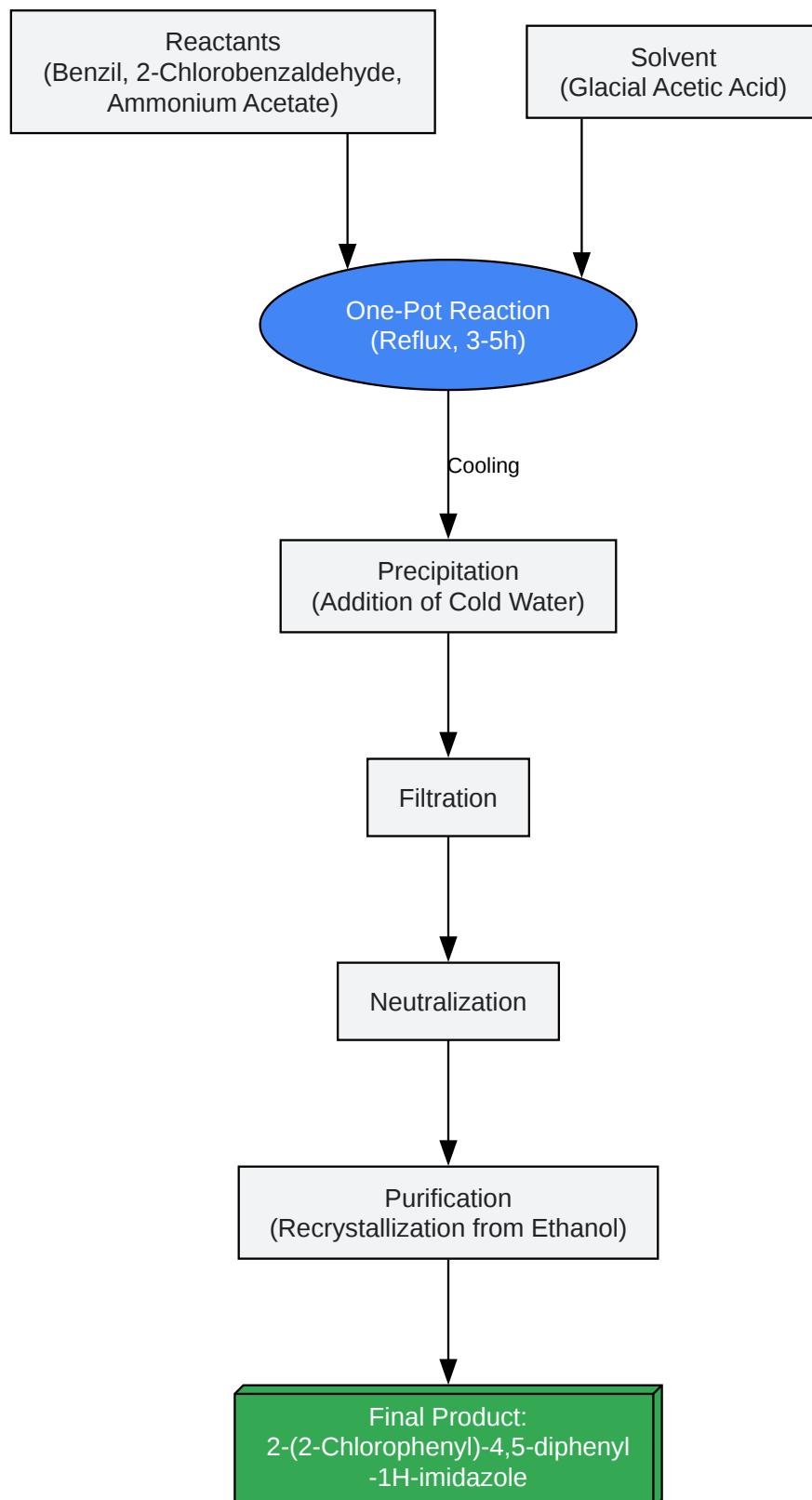
- Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:9 ratio)[3].
- Infrared (IR) Spectroscopy: Performed using KBr pellets to identify characteristic functional groups. Key peaks for a similar compound include C-Cl, aromatic C-H, and C=N stretching vibrations[6].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Spectra are recorded to determine the number and environment of protons. For the target compound, characteristic signals would appear in the aromatic region (approx. 7.2-7.8 ppm) and a singlet for the N-H proton (approx. 12.6 ppm) is expected in DMSO-d6[3].
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule. Expected signals correspond to the carbons of the imidazole core and the three phenyl rings[3][7].
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound by identifying the molecular ion peak (M^+)[4].

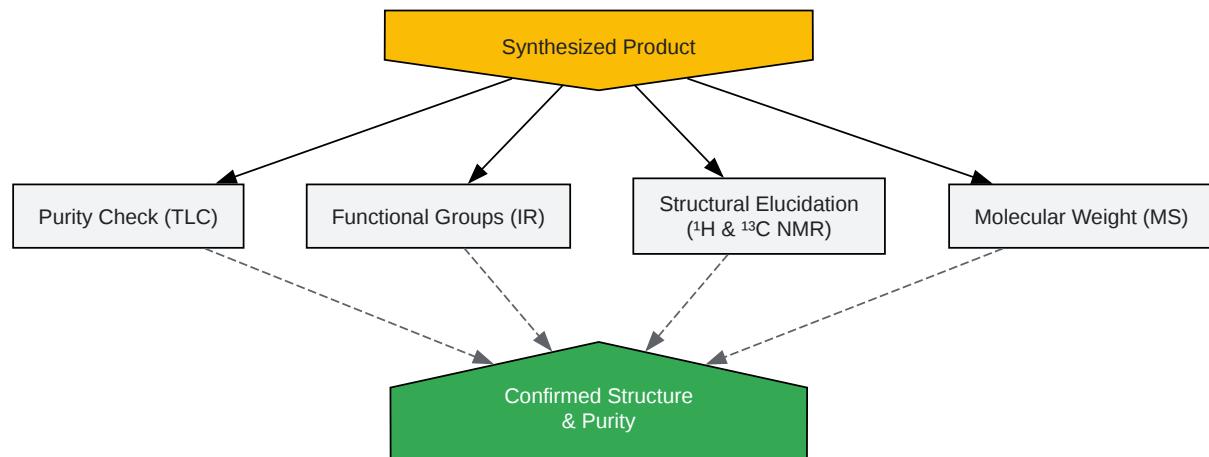
Biological Context

While specific signaling pathways for **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** are not extensively documented, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological activities. Derivatives of the isomeric 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good anti-inflammatory, antibacterial, and antifungal properties[4][8]. The imidazole moiety is a key feature in several COX-2 inhibitors and other biologically active agents, suggesting potential for this compound in drug discovery programs targeting inflammation and microbial infections[8][9].

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C₂₁H₁₅CIN₂ | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijfmr.com [ijfmr.com]
- 6. rsc.org [rsc.org]
- 7. spectratabase.com [spectratabase.com]
- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161296#physicochemical-properties-of-2-2-chlorophenyl-4-5-diphenyl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com